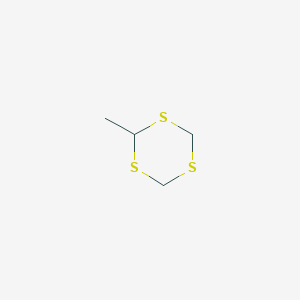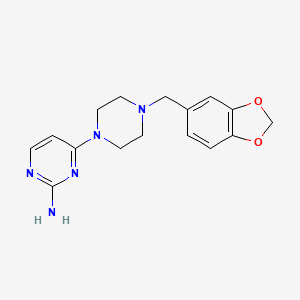
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids, such as DNA and RNA. The specific compound is notable for its unique structure, which includes both a pyrimidine ring and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidines with ketones or aldehydes in the presence of catalysts such as zinc chloride or copper complexes . Another approach includes the use of ammonium acetate and formamide derivatives under oxidative conditions .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient methods. For example, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate can be used to produce various pyrimidine derivatives in a single step . This method is advantageous due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce dihydropyrimidines .
Applications De Recherche Scientifique
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinase B (Akt) by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a cyclin-dependent kinase (CDK) inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its antiproliferative activity against cancer cells.
Uniqueness
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- is unique due to its specific structure, which combines a pyrimidine ring with a piperazine moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
21279-99-2 |
|---|---|
Formule moléculaire |
C16H19N5O2 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H19N5O2/c17-16-18-4-3-15(19-16)21-7-5-20(6-8-21)10-12-1-2-13-14(9-12)23-11-22-13/h1-4,9H,5-8,10-11H2,(H2,17,18,19) |
Clé InChI |
OLPFDRAWRAGQNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=NC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

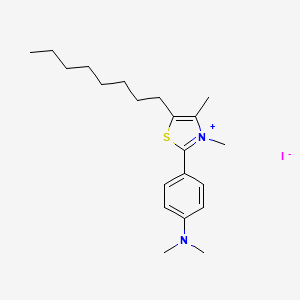
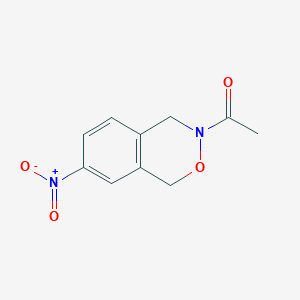
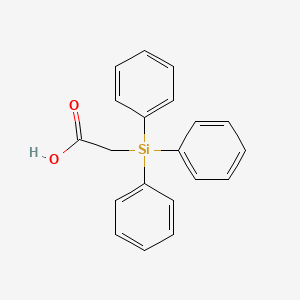
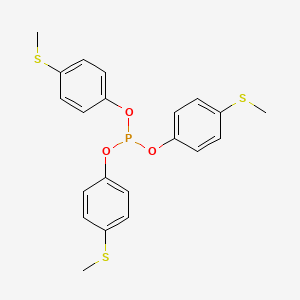
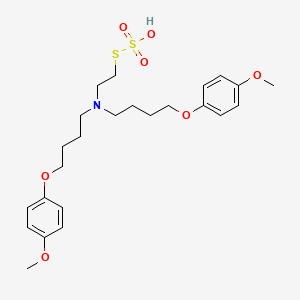
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
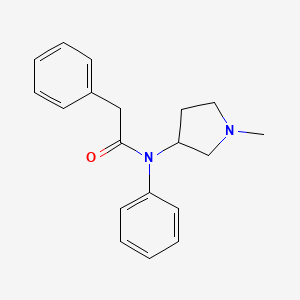
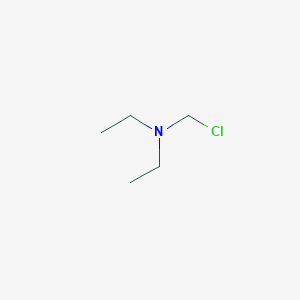
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
